molecular formula C8H8BrNO3 B577946 Ethyl 3-bromo-6-hydroxypicolinate CAS No. 1214377-79-3

Ethyl 3-bromo-6-hydroxypicolinate

Cat. No.: B577946
CAS No.: 1214377-79-3
M. Wt: 246.06
InChI Key: RPYJORIDPWCWOY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the third position and a hydroxyl group at the sixth position on the pyridine ring.

Preparation Methods

Ethyl 3-bromo-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 6-hydroxypicolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 3-bromo-6-hydroxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

    Oxidation Reactions: The hydroxyl group at the sixth position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives .

Scientific Research Applications

Ethyl 3-bromo-6-hydroxypicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-hydroxypicolinate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and hydroxyl groups, which can participate in various chemical reactions. In medicinal chemistry, its mechanism of action would be determined by the specific biological target it interacts with, such as enzymes or receptors. The molecular pathways involved would depend on the nature of the target and the specific interactions between the compound and the target .

Comparison with Similar Compounds

Ethyl 3-bromo-6-hydroxypicolinate can be compared with other similar compounds, such as:

    Ethyl 6-hydroxypicolinate:

    Ethyl 3-chloro-6-hydroxypicolinate: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and chemical properties.

    Ethyl 3-bromo-5-hydroxypicolinate:

This compound is unique due to the specific positioning of the bromine and hydroxyl groups, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYJORIDPWCWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673292
Record name Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-79-3
Record name Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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